(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine is 364.02450 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-(2-methylphenyl)piperazine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Used in the development of pharmaceuticals, particularly antidiabetic drugs like Canagliflozin.
Industry: Employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In the case of its use as an intermediate for Canagliflozin, it inhibits the sodium-dependent glucose co-transporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone: Another intermediate used in the synthesis of Canagliflozin.
(5-Bromo-2-methylphenyl)[5-(4-methoxyphenyl)-2-thienyl]methanone: Used in similar pharmaceutical applications.
Uniqueness
(5-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its specific structural features that make it a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions also adds to its versatility in organic synthesis.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUCVQNIXTLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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